Tiotidine

Übersicht

Beschreibung

Tiotidine is a histamine H2 receptor antagonist that has been studied for its potential therapeutic applications. It is known for its ability to bind with high affinity to an inactive G-protein-coupled form of the receptor, acting as an inverse agonist . This compound has been explored for its anti-inflammatory properties and its role in reducing gastric acid secretion .

Vorbereitungsmethoden

The synthesis of Tiotidine involves several steps, including the formation of a thiazole ring, which is a key structural component of the compound. The synthetic route typically involves the reaction of appropriate thiazole precursors under controlled conditions. Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as high-performance liquid chromatography for purification .

Analyse Chemischer Reaktionen

Tiotidine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert this compound into its corresponding thiol derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Tiotidine is primarily recognized as a histamine H2 receptor antagonist; however, it exhibits characteristics of an inverse agonist. This means that this compound not only blocks the receptor but also stabilizes it in an inactive state, leading to a reduction in basal activity. Research indicates that this compound diminishes basal cAMP levels in U-937 cells, highlighting its dual functionality as both an antagonist and an inverse agonist .

Binding Characteristics:

- This compound displays two binding sites:

- High-affinity/low-capacity site

- Low-affinity/high-capacity site

- The high-affinity site disappears in the presence of guanosine 5'...-O-(3-thio)triphosphate, indicating its coupling to G-proteins .

Gastrointestinal Disorders

This compound has been evaluated for its effectiveness in treating conditions such as duodenal ulcers and gastroesophageal reflux disease (GERD). Studies have shown that this compound is more potent than cimetidine, another well-known H2 antagonist. For instance, in clinical trials, this compound demonstrated superior inhibition of food-stimulated gastric acid secretion compared to cimetidine, with a longer duration of action .

Clinical Findings:

- Potency: this compound inhibited gastric acid secretion significantly at lower doses compared to cimetidine.

- Duration of Effect: It maintained a plateau in plasma concentration for extended periods, contributing to its prolonged efficacy .

Research Applications

This compound's unique binding properties make it a valuable tool for research into receptor pharmacology. Its ability to act as an inverse agonist allows researchers to study the intricacies of G-protein-coupled receptor signaling pathways. This can lead to a better understanding of various physiological processes and the development of new therapeutic strategies .

Case Studies and Research Insights

Several studies have documented the applications and effects of this compound:

- Inverse Agonism in Cell Lines: A study showed that this compound's inverse agonism could bias the H2 receptor towards a G-protein-coupled form that does not elicit a response, which is crucial for understanding receptor dynamics in pharmacology .

- Comparative Studies: Research comparing this compound with other H2 antagonists indicated that this compound could provide more effective management of gastric acid secretion with fewer side effects .

Summary Table of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Gastrointestinal Disorders | Treatment for duodenal ulcers and GERD | More potent and longer-lasting than cimetidine |

| Pharmacological Research | Study of G-protein-coupled receptor dynamics | Acts as an inverse agonist, impacting receptor signaling |

| Clinical Trials | Evaluated for effectiveness against food-stimulated gastric acid secretion | Significant inhibition at lower doses compared to alternatives |

Wirkmechanismus

Tiotidine exerts its effects by binding to the histamine H2 receptor in its inactive form, acting as an inverse agonist. This binding reduces the basal levels of cyclic adenosine monophosphate (cAMP) in cells, thereby inhibiting the downstream signaling pathways that lead to gastric acid secretion and inflammation . The molecular targets involved include the histamine H2 receptor and associated G-proteins.

Vergleich Mit ähnlichen Verbindungen

Tiotidine is often compared with other histamine H2 receptor antagonists such as cimetidine, ranitidine, and famotidine. While all these compounds share a similar mechanism of action, this compound is unique in its higher affinity for the inactive form of the receptor and its potent inverse agonist activity . This makes this compound particularly effective in reducing basal cAMP levels and modulating immune responses.

Similar Compounds

- Cimetidine

- Ranitidine

- Famotidine

These compounds differ in their chemical structures, pharmacokinetics, and specific receptor binding affinities, which influence their therapeutic applications and side effect profiles.

Biologische Aktivität

Tiotidine is a histamine H2 receptor antagonist that has garnered attention for its unique biological activity, particularly as an inverse agonist. This compound is primarily used in the management of gastric acid secretion disorders, such as duodenal ulcers. Its mechanism of action and biological effects have been the subject of various studies, highlighting its pharmacological significance.

Histamine H2 Receptor Interaction

This compound functions primarily by binding to the histamine H2 receptors, which are G-protein-coupled receptors (GPCRs) involved in stimulating gastric acid secretion. Unlike traditional antagonists that merely block receptor activation, this compound exhibits inverse agonist properties, effectively reducing the basal activity of the receptor.

- Binding Characteristics : this compound has been shown to bind to two distinct sites on the H2 receptor:

Inverse Agonist Activity

Research indicates that this compound not only inhibits acid secretion but also reduces cyclic AMP (cAMP) levels in a dose-dependent manner. In U-937 cells, this compound decreased cAMP levels from 7.0 pmol/10^6 cells to 1.3 pmol/10^6 cells with an EC50 of approximately 11.5 nM . This reduction suggests that this compound stabilizes the inactive form of the H2 receptor, preventing it from activating downstream signaling pathways.

Acid Secretion Inhibition

This compound's efficacy in inhibiting gastric acid secretion has been demonstrated in multiple clinical studies:

- Clinical Study Results :

- A study involving duodenal ulcer patients showed that this compound significantly reduced nocturnal acid secretion by up to 98% at doses of 150 mg .

- In another trial, this compound inhibited food-stimulated gastric acid secretion by up to 97%, compared to only 22% inhibition by cimetidine at similar doses .

Duration of Action

This compound has a longer duration of action compared to other H2 antagonists like cimetidine. For instance, it maintained significant inhibition of gastric acid secretion for up to 12 hours post-administration . This prolonged effect is attributed to its higher potency and a stable plasma concentration profile.

Case Study: Efficacy in Duodenal Ulcer Patients

A clinical trial involving twelve patients aged between 21 and 60 years assessed the effects of various doses of this compound on nocturnal acid secretion. The results indicated a strong dose-response relationship with significant reductions in acid secretion across all doses tested:

| Dose (mg) | % Inhibition |

|---|---|

| Placebo | 0% |

| 25 | 80% |

| 50 | 89% |

| 100 | 96% |

| 150 | 98% |

| Cimetidine (300 mg) | 87% |

This study supports the notion that this compound is a potent and effective option for managing acid hypersecretion .

Research on Binding Mechanisms

Further research into this compound's binding mechanisms has revealed its ability to impede the function of other GPCRs, such as the beta-2 adrenergic receptor, indicating a broader impact on GPCR signaling pathways . This aspect is crucial for understanding potential off-target effects and therapeutic applications.

Eigenschaften

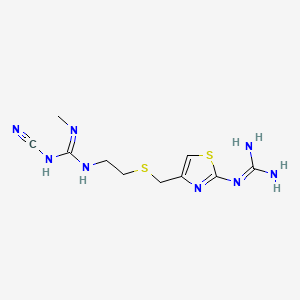

IUPAC Name |

1-cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-methylguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N8S2/c1-14-9(16-6-11)15-2-3-19-4-7-5-20-10(17-7)18-8(12)13/h5H,2-4H2,1H3,(H2,14,15,16)(H4,12,13,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDDXVAXDYKBWDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(NCCSCC1=CSC(=N1)N=C(N)N)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6046341 | |

| Record name | Tiotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69014-14-8 | |

| Record name | Tiotidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69014-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tiotidine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069014148 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tiotidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6046341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TIOTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EZU9AIZ69M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.